2-hydroxy-N-methoxyquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
N-methoxy-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C11H10N2O3/c1-16-13-11(15)8-6-10(14)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,14)(H,13,15) |
InChI Key |
QACUANWYYQITCG-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Quinoline Precursors
- 4-Chloroquinoline : Enables nucleophilic displacement at position 4 for carboxamide installation.
- 4-Cyanoquinoline : Facilitates hydrolysis to carboxylic acid, followed by amidation.
- 2-Methoxyquinoline : Provides a protected hydroxyl group that can be deprotected post-synthesis.
Microwave-Assisted Hydroxylation and Cyclization
Microwave irradiation significantly enhances reaction efficiency, as demonstrated in the synthesis of analogous 2-hydroxy-4-methylquinoline.
Protocol Adaptation for Target Compound
- Step 1 : React 4-chloroquinoline with ethyl chloroacetate in ethyl acetate under microwave irradiation (300 W, 25 minutes).
- Step 2 : Hydrolyze the intermediate with hot water to yield 2-hydroxyquinoline-4-carboxylic acid.
- Step 3 : Activate the carboxylic acid using thionyl chloride, followed by amidation with methoxyamine.
Optimization Data :
| Step | Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 1 | Ethyl chloroacetate | Microwave, 25 min | 94 | |
| 3 | Thionyl chloride | 70°C, 6–8 h | 89 |
Nucleophilic Substitution and Amidation
Patent CN116874420A outlines a two-step process for introducing chloro and amide groups to quinoline, adaptable for this synthesis.
Stepwise Functionalization
Nucleophilic Substitution :
Chlorination-Amidation :
Reaction Metrics :
Hydrolysis of Cyanoquinoline Derivatives
A route detailed in CN112500341A for 7-hydroxyquinoline-4-carboxylic acid synthesis informs carboxamide formation.
Nitrile Hydrolysis and Amidation
- Hydrolyze 4-cyano-2-methoxyquinoline to 4-carboxylic acid using NaOH (15%, 100°C).
- Activate the acid with phosphorus oxychloride, then react with methoxyamine.
Challenges :
- Regioselectivity in nitrile hydrolysis requires precise temperature control.
- Methoxyamine’s nucleophilicity may necessitate polar aprotic solvents (e.g., DMF) for efficient coupling.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Microwave-assisted | Rapid, high-yielding | Specialized equipment required | 89–94 |
| Nucleophilic substitution | Mild conditions, scalable | Multi-step purification | 77–89 |
| Nitrile hydrolysis | Straightforward reagents | Competing side reactions | 72–85 |
Industrial-Scale Considerations
Solvent and Catalyst Selection
Waste Management
- Chlorination steps generate HCl gas, necessitating scrubbers.
- Aqueous workup streams contain organic residues, requiring distillation recovery.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-methoxyquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered functional groups.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
2-Hydroxy-N-methoxyquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential as an antioxidant and its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-methoxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit translation elongation factor 2, affecting protein synthesis in cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-hydroxy-N-methoxyquinoline-4-carboxamide with its closest analogs, focusing on substituent effects, synthetic yields, spectral data, and biological activities.
Substituent Position and Hydro-Lipophilic Balance
Key Analogs :
4-Hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide (2a) Structure: Hydroxyl at position 4, methoxy at the ortho position of the N-phenyl group. Yield: 46%, Melting Point: 252–256°C. Spectral Data: IR (C=O at 1650 cm⁻¹), ¹H-NMR (δ 12.08 ppm for NH), ¹³C-NMR (quinoline carbons at 110–150 ppm) .
4-Hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide Structure: 2-Oxo group instead of hydroxyl, propyl chain at position 1. Key Features: Reduced hydrophilicity due to the oxo group and alkyl chain. Spectral Data: ¹H-NMR (δ 3.51 ppm for CH₂CH₂NCH₃) .
Tasquinimod (4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-(4-trifluoromethylphenyl)-1,2-dihydroquinoline-3-carboxamide) Structure: Additional 5-methoxy and trifluoromethylphenyl groups. Biological Activity: Potent immunomodulatory and anticancer agent via HIF-1α inhibition .
Structural Impact :
Trends :
Q & A
Advanced Research Question
- ADMET Prediction : SwissADME or ADMETLab estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions.
- Molecular Dynamics (MD) : GROMACS or AMBER simulate binding stability with target proteins (e.g., DNA gyrase) .
- Density Functional Theory (DFT) : Gaussian 09 calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic pathways .
Validation against experimental data (e.g., hepatic microsome stability assays) is essential for model accuracy .
How can crystallographic data resolve ambiguities in the tautomeric forms of this compound?
Advanced Research Question
X-ray diffraction can distinguish between keto-enol tautomers:
- Hydrogen Bonding Networks : Enol forms show intramolecular H-bonds between hydroxyl and carbonyl groups, while keto forms exhibit intermolecular bonds .
- Torsion Angles : SHELXL-refined structures reveal planarity deviations (<5°) indicative of tautomeric preferences .
- Electron Density Maps : Residual density peaks >0.3 eÅ near oxygen atoms suggest dynamic tautomerism .
Complementary FT-IR spectroscopy (e.g., C=O stretches at 1680–1700 cm) further validates findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
